molecular formula C17H24O2 B14605304 5-Methoxy-2,2,3,3-tetramethyl-1-phenylhex-5-en-1-one CAS No. 60909-24-2

5-Methoxy-2,2,3,3-tetramethyl-1-phenylhex-5-en-1-one

Cat. No.: B14605304
CAS No.: 60909-24-2
M. Wt: 260.4 g/mol
InChI Key: KFBFBGZHCLOHBT-UHFFFAOYSA-N
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Description

5-Methoxy-2,2,3,3-tetramethyl-1-phenylhex-5-en-1-one is an organic compound with the molecular formula C16H22O2 It is characterized by a methoxy group attached to a phenyl ring, along with a hexene chain that includes multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,2,3,3-tetramethyl-1-phenylhex-5-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxybenzaldehyde and 2,2,3,3-tetramethylbutane.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde group of 5-methoxybenzaldehyde and the ketone group of 2,2,3,3-tetramethylbutane. This reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,2,3,3-tetramethyl-1-phenylhex-5-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-Methoxy-2,2,3,3-tetramethyl-1-phenylhex-5-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-2,2,3,3-tetramethyl-1-phenylhex-5-en-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2,2,3,3-tetramethyl-1-phenylhexane: Lacks the double bond present in 5-Methoxy-2,2,3,3-tetramethyl-1-phenylhex-5-en-1-one.

    5-Methoxy-2,2,3,3-tetramethyl-1-phenylpent-5-en-1-one: Has a shorter carbon chain compared to this compound.

Uniqueness

This compound is unique due to its specific structural features, including the presence of a methoxy group, multiple methyl groups, and a phenyl ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

60909-24-2

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

5-methoxy-2,2,3,3-tetramethyl-1-phenylhex-5-en-1-one

InChI

InChI=1S/C17H24O2/c1-13(19-6)12-16(2,3)17(4,5)15(18)14-10-8-7-9-11-14/h7-11H,1,12H2,2-6H3

InChI Key

KFBFBGZHCLOHBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=C)OC)C(C)(C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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